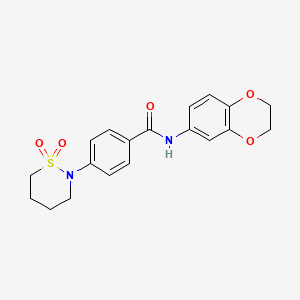

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a heterocyclic compound featuring a benzodioxin core fused with a thiazinan-1,1-dioxide moiety via a benzamide linker. This structural combination positions the compound as a candidate for diverse biological applications, though its specific pharmacological profile remains under investigation.

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1,1-dioxothiazinan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5S/c22-19(20-15-5-8-17-18(13-15)26-11-10-25-17)14-3-6-16(7-4-14)21-9-1-2-12-27(21,23)24/h3-8,13H,1-2,9-12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASBJPRXCFMFTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and thiazinan intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:

Benzodioxin precursor: Synthesized through cyclization reactions involving catechol derivatives.

Thiazinan precursor: Prepared via sulfonation reactions of amines.

Coupling reagents: Such as carbodiimides or phosphonium salts to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.

Reduction: The thiazinan ring can be reduced to form thiazolidine derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Like lithium aluminum hydride or sodium borohydride.

Substitution reagents: Halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce thiazolidine compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

Biologically, it may be investigated for its interactions with enzymes or receptors, potentially leading to new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

Industrially, this compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These could include:

Enzymes: Inhibiting or activating enzymatic pathways.

Receptors: Binding to receptors to modulate cellular responses.

Pathways: Affecting signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s structure is distinguished by the 1,1-dioxo-thiazinan substituent, which differentiates it from other benzodioxin derivatives. Key structural analogs and their variations are outlined below:

*Calculated based on molecular formula.

Key Observations:

- Sulfonamide vs. Thiazinan-1,1-dioxide: Sulfonamide-containing analogs (e.g., ) exhibit antibacterial properties, likely due to sulfonamide’s role in disrupting folate synthesis. The thiazinan-1,1-dioxide group in the target compound may instead enhance solubility or modulate enzyme binding via sulfone-mediated interactions.

- Carboxylic Acid Derivatives: The acetic acid derivative demonstrates anti-inflammatory activity, suggesting that electron-withdrawing groups (e.g., carboxyl) on the benzodioxin scaffold favor cyclooxygenase (COX) inhibition. The target compound’s amide linker and thiazinan group may redirect activity toward other targets.

- Immunomodulatory Scaffolds: The [3-(benzodioxin)phenyl]methanol derivative highlights the benzodioxin moiety’s versatility in PD-1/PD-L1 inhibition, implying that substituent positioning critically influences receptor engagement.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

- Molecular Formula : C17H13N3O4S

- Molecular Weight : 353.37 g/mol

- CAS Number : 420829-82-9

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways. Studies indicate that it may exert its effects through:

- Inhibition of Tumor Cell Proliferation : Similar compounds have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting the cell cycle.

- Enzyme Inhibition : It has been noted for potential inhibitory effects on enzymes involved in cancer progression and neurodegenerative diseases.

Cytotoxic Activity

Recent studies have explored the cytotoxic potential of this compound against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | HepG2 (Liver Cancer) | 12.5 | Induction of apoptosis |

| N-(substituted coumarin) derivatives | MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest at G1/S phase |

These findings suggest that the compound has significant antiproliferative effects comparable to other known cytotoxic agents .

Case Studies

Case Study 1: HepG2 Cell Line

A study evaluated the effects of the compound on HepG2 liver cancer cells. The results indicated that treatment with the compound led to a marked increase in apoptosis rates—from 1.61% in untreated cells to 29.54% after treatment—demonstrating its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

In another investigation focusing on neurodegenerative diseases, derivatives of benzodioxin compounds were tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The compound showed promising results in reducing AChE activity, suggesting potential therapeutic applications in neuroprotection .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other benzamide derivatives:

| Compound Name | Target Disease | IC50 (μM) | Notable Activity |

|---|---|---|---|

| Compound A | Cancer | 10 | Apoptosis induction |

| Compound B | Alzheimer's | 20 | AChE inhibition |

| N-(2,3-dihydro...) | Liver Cancer | 12.5 | Apoptosis induction |

This comparison highlights the relative potency and specificity of N-(2,3-dihydro...) in targeting liver cancer cells while also exhibiting neuroprotective properties.

Q & A

Q. What statistical models are robust for analyzing non-linear structure-activity relationships (SAR) in this series?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.